Synthesis of 3-amino-2-phenyl-4(3H)-quinazolinone from anthranilic acid
Synthesis of 3-amino-2-phenyl-4(3H)-quinazolinone from anthranilic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-amino-2-phenyl-4(3H)-quinazolinone, a heterocyclic compound of significant interest in medicinal chemistry, starting from anthranilic acid. The synthesis is a well-established two-step process involving the formation of a 2-phenyl-3,1-benzoxazin-4-one intermediate, followed by its conversion to the final quinazolinone product upon reaction with hydrazine hydrate. This guide provides a comparative analysis of various reported methodologies, detailed experimental protocols, and a summary of quantitative data to aid in the efficient and optimized production of this key chemical scaffold.
Reaction Overview
The synthesis proceeds through two primary transformations:
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N-Acylation and Cyclization: Anthranilic acid is first acylated on the amino group with benzoyl chloride, followed by an intramolecular cyclization to yield 2-phenyl-3,1-benzoxazin-4-one. This step is typically carried out in the presence of a base such as pyridine.[1][2][3][4][5][6][7][8]
-
Hydrazinolysis and Ring Transformation: The intermediate benzoxazinone undergoes nucleophilic attack by hydrazine hydrate, leading to the opening of the oxazinone ring and subsequent recyclization to form the desired 3-amino-2-phenyl-4(3H)-quinazolinone.[1][5][9][10][11] Modern techniques such as microwave irradiation have been shown to significantly accelerate this step and improve yields.[1][12][13]
Quantitative Data Summary
The following tables summarize the quantitative data reported in the literature for the two-step synthesis, highlighting the impact of different reaction conditions on yield and reaction time.
Table 1: Synthesis of 2-Phenyl-3,1-benzoxazin-4-one from Anthranilic Acid
| Reagents and Conditions | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Anthranilic acid, Benzoyl chloride | Pyridine | 3 hours | 78 | - | [7][8] |
| Anthranilic acid, Benzoyl chloride, Triethylamine, Cyanuric chloride | Chloroform/DMF | 6 hours | Good | - | [14] |
| Anthranilic acid, Benzoyl chloride | Pyridine | - | High | - | [2][3] |
Table 2: Synthesis of 3-Amino-2-phenyl-4(3H)-quinazolinone from 2-Phenyl-3,1-benzoxazin-4-one
| Reagents and Conditions | Solvent | Method | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| 2-Phenyl-3,1-benzoxazin-4-one, Hydrazine hydrate | Pyridine | Stirring at RT | 30 minutes | - | - | [1] |
| 2-Phenyl-3,1-benzoxazin-4-one, Hydrazine hydrate | Ethanol | Reflux | 10 hours | 79 | 154-155 | [1] |
| 2-Phenyl-3,1-benzoxazin-4-one, Hydrazine hydrate | Ethanol | Microwave (800W) | 5 minutes | 87 | 154-155 | [1] |
| 2-Benzamidobenzoyl chloride, Hydrazine hydrate, K₂CO₃ | DMF | Microwave (800W, 135°C) | 4 minutes | 81 | - | [12][13] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 3-amino-2-phenyl-4(3H)-quinazolinone, providing both a conventional heating method and a microwave-assisted approach.
Step 1: Synthesis of 2-Phenyl-3,1-benzoxazin-4-one
Materials:
-
Anthranilic acid
-
Benzoyl chloride
-
Pyridine
-
Sodium bicarbonate (NaHCO₃) solution (5-10%)
-
Ethanol
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in pyridine.
-
Cool the solution in an ice bath to approximately 0-8°C.[7]
-
Slowly add benzoyl chloride (1 to 2 equivalents) dropwise to the stirred solution while maintaining the low temperature.[2][7]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours.[1][7]
-
Neutralize the reaction mixture by carefully adding a 5-10% sodium bicarbonate solution until the effervescence ceases.[1][15]
-
Filter the resulting solid precipitate and wash it thoroughly with water to remove any inorganic impurities and residual pyridine.[1]
-
The crude product can be recrystallized from ethanol to obtain pure 2-phenyl-3,1-benzoxazin-4-one.[7][8]
Step 2: Synthesis of 3-Amino-2-phenyl-4(3H)-quinazolinone
Method A: Conventional Heating (Reflux)
Materials:
-
2-Phenyl-3,1-benzoxazin-4-one
-
Hydrazine hydrate (85-100%)
-
Ethanol or Pyridine
-
Dilute Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2-phenyl-3,1-benzoxazin-4-one (1 equivalent) in ethanol or pyridine in a round-bottom flask.[1]
-
Add hydrazine hydrate (2 equivalents) dropwise to the solution.[1]
-
Heat the reaction mixture under reflux for 10 hours.[1]
-
After cooling, pour the reaction mixture into cold water containing a few drops of hydrochloric acid.
-
Filter the solid that separates out and wash it repeatedly with water.
-
Dry the product and recrystallize it from diluted ethanol to obtain pure 3-amino-2-phenyl-4(3H)-quinazolinone.[1]
Method B: Microwave Irradiation
Materials:
-
2-Phenyl-3,1-benzoxazin-4-one
-
Hydrazine hydrate (85-100%)
-
Ethanol or Pyridine
-
Dilute Hydrochloric acid (HCl)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve 2-phenyl-3,1-benzoxazin-4-one (1 equivalent) in ethanol or pyridine.[1]
-
Add hydrazine hydrate (2 equivalents) to the solution.[1]
-
Irradiate the reaction mixture in a microwave reactor at 800 W for 5 minutes.[1]
-
After irradiation, cool the vessel and pour the contents into cold water containing a few drops of hydrochloric acid.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from diluted ethanol to yield pure 3-amino-2-phenyl-4(3H)-quinazolinone.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the two-step synthesis process from the starting material to the final product.
References
- 1. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]
- 2. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Phenyl-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
